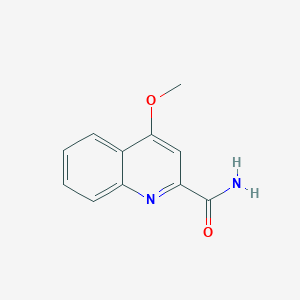

4-Methoxyquinoline-2-carboxamide

Description

4-Methoxyquinoline-2-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a methoxy (-OCH₃) group at position 4 and a carboxamide (-CONH₂) group at position 2. This scaffold is notable for its versatility in medicinal chemistry, serving as a precursor for derivatives with diverse biological activities, including antibacterial, antipathogenic, and enzyme inhibitory properties .

Synthesis: The compound is typically synthesized via Pd-catalyzed cross-coupling reactions or carboxamide coupling strategies. For instance, highlights the use of PdCl₂(PPh₃)₂ and PCy₃ in DMF with 4-methoxyphenylboronic acid to construct quinoline derivatives. Similarly, describes coupling 4-methoxyquinoline-2-carboxylic acid with bicyclic amines using standard amidation protocols .

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

4-methoxyquinoline-2-carboxamide |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-6-9(11(12)14)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H2,12,14) |

InChI Key |

PNGRJGDDWPXRRQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC2=CC=CC=C21)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

Positional Isomers: 4-Methoxy vs. 8-Methoxy

- 8-Methoxyquinoline-2-carboxamide Derivatives (): These compounds incorporate a methoxy group at position 8 and a 1,3,4-thiadiazole moiety. Biological Activity: Exhibited moderate to good antibacterial efficacy against Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli), comparable to Chloromycin . Structural Impact: The 8-methoxy group may enhance membrane permeability due to altered lipophilicity compared to 4-methoxy analogs.

Halogenated Derivatives

- 6-Chloro-4-Methoxyquinoline-2-carboxamide (): Structure: Features a chlorine atom at position 6 and a 3,4-dimethylphenyl group on the carboxamide. Molecular Weight: 340.8 g/mol.

Carboxamide Nitrogen Modifications

Derivatives with substituted bicyclic amines or aryl groups on the carboxamide nitrogen exhibit varied pharmacological profiles:

Bicyclic Amine Derivatives ():

- Key Insight : The 4-pyridylmethyl group (12w) enhances interaction with enzymes like Ftase, while isomerism in 12u complicates pharmacokinetics .

Arylalkyl Substituents ():

- N-(4-Bromophenethyl)-4-Methoxyquinoline-2-carboxamide (): Application: Multi-target agent inhibiting FPTase (farnesyltransferase), critical in cancer signaling pathways. Structural Advantage: The bromophenethyl group enhances hydrophobic interactions with enzyme active sites .

Scaffold Variations: Quinoline vs. Isoquinoline

- 6-Methoxyisoquinoline (): Molecular Formula: C₁₀H₉NO Boiling Point: 295.6°C Comparison: The isoquinoline scaffold exhibits distinct π-π stacking interactions compared to quinoline, influencing receptor affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.